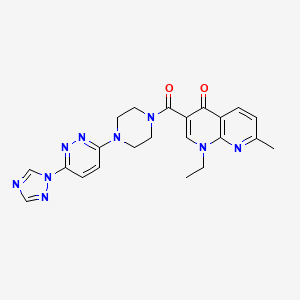

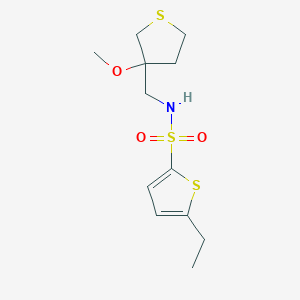

5-ethyl-N-((3-methoxytetrahydrothiophen-3-yl)methyl)thiophene-2-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The chemical compound ‘5-ethyl-N-((3-methoxytetrahydrothiophen-3-yl)methyl)thiophene-2-sulfonamide’ is a versatile material used in scientific research. Its complex structure and diverse properties make it suitable for various applications, such as pharmaceutical development, organic synthesis, and material science investigations.

Synthesis Analysis

Thiophene derivatives are synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .Chemical Reactions Analysis

Thiophenes are synthesized through various chemical reactions, including the Gewald reaction, Paal-Knorr Thiophene Synthesis, and others . These reactions involve the use of sulfur, α-methylene carbonyl compounds, α-cyano esters, and 1,4-dicarbonyl compounds .Physical and Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Wissenschaftliche Forschungsanwendungen

Topically Active Ocular Hypotensive Agents

Research has been conducted on 5-substituted thieno[2,3-b]thiophene-2-sulfonamides and thieno[3,2-b]thiophene-2-sulfonamides as topically active ocular hypotensive agents for glaucoma treatment. These studies aim to optimize inhibitory potency against carbonic anhydrase, enhance water solubility, and minimize pigment binding in the iris, leading to compounds with potential ocular hypotensive activity (Prugh et al., 1991).

Cytotoxicity of Sulfonamide Derivatives

Aminomethylselenopheno[3,2-b]thiophene sulfonamides have been synthesized and evaluated for their cytotoxicity against various cancer cell lines, including human fibrosarcoma, mouse hepatoma, and human uterine sarcoma. These compounds present a significant area of interest for developing potential anticancer therapies (Arsenyan et al., 2016).

Synthesis of Highly Substituted Thienothiopyrans

The L-proline-catalyzed synthesis of highly substituted thieno[3,2-c]thiopyran derivatives has been reported. This synthesis involves a domino sequence of reactions leading to compounds with multiple stereocenters, which could have implications for drug design and development (Indumathi & Perumal, 2010).

Antimicrobial Activities of Thiazoles and Thiophenes

Research into the synthesis of thiazoles and their fused derivatives has uncovered compounds with antimicrobial activities against bacterial and fungal isolates. This highlights the potential of thiophene derivatives in developing new antimicrobial agents (Wardkhan et al., 2008).

Drug Metabolism Studies Using Biocatalysis

Biocatalysis has been applied to the study of drug metabolism, specifically in the preparation of mammalian metabolites of biaryl-bis-sulfonamide compounds. This approach utilizes microbial systems to produce metabolites for structural characterization, offering insights into drug metabolism and pharmacokinetics (Zmijewski et al., 2006).

Zukünftige Richtungen

Thiophene and its derivatives continue to be a topic of interest for medicinal chemists due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . Future research will likely continue to explore new synthetic strategies and applications for these compounds .

Wirkmechanismus

Target of Action

The primary targets of the compound “5-Ethyl-N-[(3-Methoxythiolan-3-Yl)Methyl]Thiophene-2-Sulfonamide” are currently unknown. This compound is a thiophene derivative , and many thiophene derivatives have been found to exhibit a variety of biological effects . .

Mode of Action

As a thiophene derivative, it may interact with its targets in a manner similar to other thiophene-based compounds . .

Pharmacokinetics

Thiophene derivatives can have diverse pharmacokinetic properties depending on their specific structures . These properties can significantly impact a compound’s bioavailability, but without specific studies on this compound, it’s challenging to outline its ADME properties.

Result of Action

Many thiophene derivatives have been found to have various pharmacological properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer . .

Action Environment

Factors such as pH, temperature, and the presence of other compounds can potentially influence the action of thiophene derivatives . .

Eigenschaften

IUPAC Name |

5-ethyl-N-[(3-methoxythiolan-3-yl)methyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO3S3/c1-3-10-4-5-11(18-10)19(14,15)13-8-12(16-2)6-7-17-9-12/h4-5,13H,3,6-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLNFBCNHOMONRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)S(=O)(=O)NCC2(CCSC2)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2879846.png)

![3-(3-Fluorophenyl)-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine](/img/structure/B2879849.png)

![2-methoxy-N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2879855.png)

![N-(furan-2-ylmethyl)-2-methyl-N-(thiophen-3-ylmethyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2879862.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2879863.png)

![methyl 3-[6-(1,3-benzodioxol-5-ylmethylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate](/img/no-structure.png)

![[2-Methyl-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl](phenyl)methanone](/img/structure/B2879866.png)